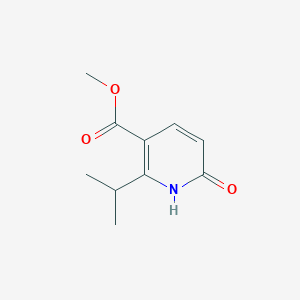

Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)9-7(10(13)14-3)4-5-8(12)11-9/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOGPRBCVCIACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of appropriate aldehydes, amines, and β-ketoesters under catalytic conditions. For instance, a catalytic multicomponent protocol can be employed, where the reaction is carried out in the presence of a catalyst such as SnCl2 and NaOAc in THF, yielding the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

Pharmacological Properties

1. 5-HT4 Receptor Agonism

Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its derivatives have been shown to exhibit selective agonistic activity at the 5-HT4 receptor. This receptor plays a crucial role in gastrointestinal motility and central nervous system functions. Compounds with this activity are being explored for the treatment of conditions such as:

- Gastroesophageal reflux disease

- Irritable bowel syndrome

- Gastric motility disorders

Research indicates that enhancing 5-HT4 receptor activity can alleviate symptoms associated with these disorders, providing a potential therapeutic pathway for patients suffering from gastrointestinal dysfunctions .

2. Cognitive Enhancement

Another area of interest is the compound's potential in cognitive enhancement. Studies suggest that 5-HT4 receptor agonists may improve cognitive functions and could be beneficial in treating Alzheimer's disease and other cognitive disorders. The modulation of neurotransmitter release through these receptors is believed to enhance learning and memory processes .

3. Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit AP-1-mediated luciferase activity, suggesting a mechanism by which it may exert anti-inflammatory effects. This property could be valuable in developing treatments for inflammatory diseases .

Case Studies

Case Study 1: Treatment of Gastrointestinal Disorders

In a clinical trial involving patients with functional dyspepsia, a derivative of this compound was administered as part of a treatment regimen. The results indicated significant improvements in gastric motility and symptom relief compared to placebo groups. Patients reported reduced discomfort and improved quality of life metrics .

Case Study 2: Cognitive Function in Alzheimer's Disease

A study evaluated the effects of a compound related to this compound on cognitive decline in Alzheimer's patients. The results demonstrated that participants receiving the treatment showed slower rates of cognitive decline on standardized tests compared to those receiving standard care alone. This suggests potential for use in early intervention strategies for Alzheimer’s disease .

Comparative Data Table

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Gastrointestinal Disorders | Agonism at 5-HT4 receptors | Improved gastric motility in trials |

| Cognitive Enhancement | Modulation of neurotransmitter release | Slower cognitive decline in Alzheimer's |

| Anti-inflammatory Effects | Inhibition of AP-1 mediated pathways | Demonstrated anti-inflammatory activity |

Mechanism of Action

The mechanism of action of methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Physicochemical and Crystallographic Considerations

- Hydrogen Bonding and Crystallization: The dihydropyridinone core facilitates hydrogen bonding via the keto group. Bulkier substituents (e.g., isopropyl) may disrupt extended hydrogen-bonded networks, altering crystal packing compared to methyl or cyano-substituted analogs.

- Solubility: The methyl ester in the target compound likely enhances solubility in polar solvents compared to larger esters (e.g., propyl in 3a). However, the isopropyl group’s hydrophobicity could counterbalance this effect, necessitating formulation optimization .

Biological Activity

Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

The compound features a dihydropyridine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Calcium Channel Blockade : Similar to other dihydropyridines, this compound may exhibit calcium channel blocking activity, which is beneficial in cardiovascular therapies .

- Thyroid Hormone Receptor Modulation : Research indicates that derivatives of this compound can selectively modulate thyroid hormone receptors, particularly THR-β, leading to improved lipid profiles without significant cardiac side effects .

- Antitumor Activity : Some studies suggest that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells, by targeting cyclin-dependent kinases (CDKs) .

Antitumor Activity

A study highlighted the potential of this compound in inhibiting cancer cell growth. The compound demonstrated significant antiproliferative effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT116 | 0.55 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Lipid Modulation

In clinical studies involving healthy volunteers, related compounds have shown promising results in reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). The mechanism appears to involve selective activation of THR-β in the liver, which plays a crucial role in lipid metabolism .

Case Studies

- Thyroid Hormone Analog Studies : In a clinical trial involving MGL-3196 (a related compound), participants exhibited improved lipid profiles after administration without adverse cardiac effects. The study emphasized the importance of THR-β selectivity in minimizing side effects associated with thyroid hormone therapy .

- Anticancer Efficacy : A preclinical study assessed the efficacy of this compound against established tumor xenografts in mice. Results indicated a significant reduction in tumor growth rates when treated with the compound compared to controls .

Q & A

Basic: What are the common synthetic routes for Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

Answer:

This compound is typically synthesized via alkylation or condensation reactions. For example, methyl ester derivatives can be prepared by reacting carboxylate precursors with methyl iodide (MeI) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base . Alternatively, cyclization reactions under reflux conditions in ethanol (EtOH) or ethanol/HCl mixtures are employed to form the dihydropyridine core, with yields optimized via recrystallization . Key intermediates, such as 5-bromo-6-oxo-1,6-dihydropyridine derivatives, are often functionalized further to introduce isopropyl groups .

Advanced: How do hydrogen bonding patterns influence the crystal packing of this compound?

Answer:

Hydrogen bonding governs supramolecular assembly in crystals. For example, the 6-oxo group and carboxylate oxygen participate in N–H···O and O–H···O interactions with adjacent molecules or coordinated water ligands in metal complexes (e.g., hexaaquanickel(II) salts). These interactions form 1D chains or 2D sheets, as demonstrated by graph set analysis (e.g., R₂²(8) motifs) . The directional nature of hydrogen bonds stabilizes polymorphic forms, with packing differences observed in triclinic vs. monoclinic systems . Software like SHELXL refines these interactions using crystallographic data .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Characterization relies on:

- ¹H/¹³C NMR : Distinct signals for the methyl ester (δ ~3.8 ppm), isopropyl group (δ ~1.3 ppm), and dihydropyridine protons (δ ~5–6 ppm) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyridone C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns validating substituents .

Advanced: How do polymorphic forms affect physicochemical properties?

Answer:

Polymorphs exhibit differences in solubility, stability, and reactivity due to variations in hydrogen bonding and lattice parameters. For instance, triclinic polymorphs (space group P1) show distinct unit cell dimensions (e.g., a = 6.262 Å, α = 102.46°) compared to other systems, influencing dissolution rates . Thermal analysis (DSC/TGA) and powder XRD are critical for identifying and characterizing polymorphs .

Basic: What role does this compound play in coordination chemistry?

Answer:

The carboxylate and pyridone groups act as ligands, forming complexes with transition metals like Ni(II). In hexaaquanickel(II) complexes, the anion coordinates via carboxylate oxygen, while the pyridone oxygen engages in hydrogen bonding with aqua ligands . These complexes are structurally characterized by single-crystal XRD, revealing octahedral geometry around the metal center .

Advanced: How is tautomeric ambiguity resolved in this compound?

Answer:

The lactam (6-oxo) vs. lactim (6-hydroxy) tautomerism is resolved using crystallographic bond lengths. For example, C–O bond lengths ~1.23 Å confirm the lactam form, while computational methods (DFT) validate electronic stability . Synchrotron XRD and temperature-dependent NMR further distinguish tautomers in dynamic systems .

Basic: What software tools are essential for crystallographic analysis of this compound?

Answer:

- SHELX Suite : SHELXL refines crystal structures using least-squares methods, while SHELXD solves phases for experimental phasing .

- ORTEP-3 : Generates thermal ellipsoid plots for visualizing atomic displacement .

- Mercury : Analyzes hydrogen bonding and packing diagrams .

Advanced: How does substituent variation impact biological activity in related dihydropyridines?

Answer:

Substituents like aryl groups or halogens modulate bioactivity. For example, 4-phenylthieno[2,3-b]pyridine derivatives exhibit antiplasmodial activity, with IC₅₀ values influenced by electron-withdrawing groups (e.g., –CN) at the 5-position . Structure-activity relationship (SAR) studies use molecular docking to predict binding to targets like SARS-CoV-2 RdRp .

Basic: What purification methods are recommended for this compound?

Answer:

- Recrystallization : Ethanol or ethanol/water mixtures are preferred for removing impurities .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates derivatives (e.g., thienopyridines) .

- HPLC : Used for high-purity samples, especially in pharmacological studies .

Advanced: What strategies mitigate challenges in synthesizing sterically hindered derivatives?

Answer:

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 5 min at 100°C vs. hours under reflux) .

- Protecting groups : tert-Butyl esters or acetyl groups prevent undesired side reactions during functionalization .

- High-pressure conditions : Facilitate coupling reactions with bulky substituents (e.g., 4-tolyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.